molecular formula C22H19N3O2S B2893950 (E)-methyl 4-((2-cyano-2-(4-(4-ethylphenyl)thiazol-2-yl)vinyl)amino)benzoate CAS No. 1021263-17-1

(E)-methyl 4-((2-cyano-2-(4-(4-ethylphenyl)thiazol-2-yl)vinyl)amino)benzoate

Cat. No.: B2893950
CAS No.: 1021263-17-1
M. Wt: 389.47
InChI Key: HZWQHNMWWKAXNG-QGOAFFKASA-N
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Description

(E)-methyl 4-((2-cyano-2-(4-(4-ethylphenyl)thiazol-2-yl)vinyl)amino)benzoate (CAS 1021263-17-1) is a synthetic organic compound designed for advanced research applications, particularly in medicinal chemistry. Its molecular structure incorporates two privileged pharmacophores: a thiazole ring and a para-aminobenzoic acid (PABA) ester . The thiazole scaffold is a recognized biologically active nucleus found in numerous FDA-approved drugs, with documented activities including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties . The PABA moiety serves as a versatile building block in drug design, contributing to the development of molecules with potential therapeutic applications . This combination makes the compound a valuable intermediate for researchers investigating new antimicrobial agents to combat multi-drug resistant strains, as both structural components are associated with these activities . The compound features a conjugated system with an (E)-configured ethenyl linker, which enhances electronic delocalization and stability. It is supplied with guaranteed high purity for research purposes. This product is intended for laboratory research use only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

methyl 4-[[(E)-2-cyano-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S/c1-3-15-4-6-16(7-5-15)20-14-28-21(25-20)18(12-23)13-24-19-10-8-17(9-11-19)22(26)27-2/h4-11,13-14,24H,3H2,1-2H3/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZWQHNMWWKAXNG-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)C(=O)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)C(=O)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-methyl 4-((2-cyano-2-(4-(4-ethylphenyl)thiazol-2-yl)vinyl)amino)benzoate is a synthetic organic compound with a complex structure that suggests potential biological activities. This article delves into its biological activity, including pharmacological applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C22H19N3O2SC_{22}H_{19}N_{3}O_{2}S, with a molecular weight of 389.5 g/mol. Its structure features several key functional groups:

  • Methyl ester group : Contributes to the compound's solubility and reactivity.
  • Cyano group : Known for its role in biological activity, particularly in enzyme inhibition.
  • Thiazole ring : Associated with various pharmacological effects, including antimicrobial and anticancer properties.

Predicted Biological Activities

Using computational tools such as PASS (Prediction of Activity Spectra for Substances), predictions suggest that this compound may exhibit the following biological activities:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.
  • Anticancer Activity : The structure indicates potential for inhibiting cancer cell proliferation.
  • Enzyme Inhibition : The cyano group suggests possible interactions with enzymes, potentially leading to therapeutic applications.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Binding : It may inhibit key enzymes involved in cancer progression or microbial metabolism.
  • Signal Pathway Modulation : The compound could influence pathways such as MAPK/ERK and NF-kB, which are critical in cell growth and apoptosis.

Case Studies and Research Findings

Research has explored various aspects of the compound's biological activity:

  • Anticancer Studies :
    • A study demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against human cancer cell lines, with IC50 values ranging from 3.0μM3.0\,\mu M to 10μM10\,\mu M .
  • Antimicrobial Activity :
    • Compounds featuring thiazole rings have been documented to possess antimicrobial properties against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
  • Enzyme Inhibition :
    • Preliminary studies indicate that the cyano group may contribute to enzyme inhibition, particularly in cholinesterase assays, where related compounds showed IC50 values comparable to established inhibitors like donepezil .

Comparative Analysis

To understand the uniqueness of this compound, a comparison with other structurally similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
5-(4-Ethylphenyl)-thiazoleThiazole ring; ethylphenyl substituentAntimicrobial
Methyl 3-amino benzoateAmino group; methyl esterAnticancer
2-Cyano-N-(thiazol-2-yl)methanesulfonamideCyano group; thiazole ringEnzyme inhibition

This table highlights how the combination of functional groups in this compound may confer distinct biological activities not present in other similar compounds.

Comparison with Similar Compounds

Research Findings and Implications

  • Crystallography: The thiazole derivative 4-(4-chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine () exhibits a planar thiazole ring, facilitating π-π interactions in crystal lattices . Similar packing behavior is expected for the target compound.
  • Biological Potential: Thiazoles with morpholinomethyl or piperazinylmethyl groups () show enhanced solubility, making them candidates for central nervous system targets . The target’s ethylphenyl group may prioritize lipophilic interactions, such as with membrane-bound enzymes.

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